(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Amino Group: The amino group is introduced through a series of reactions, such as reductive amination or nucleophilic substitution.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid: A stereoisomer with different chiral centers.
Cyclopentane-1-carboxylic acid derivatives: Compounds with similar cyclopentane ring structures but different functional groups.
Uniqueness
(1S,2R)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers play a crucial role in its interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
309757-12-8 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-4-3-5-9(7,10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t7-,9+/m1/s1 |
InChI Key |
XTWVAQIFBDBUDU-APPZFPTMSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC[C@]1(C(=O)O)N |
Canonical SMILES |
CC(C)C1CCCC1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.